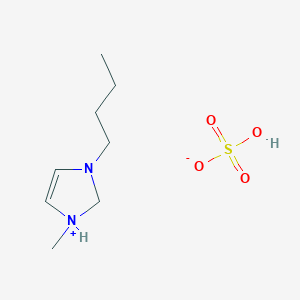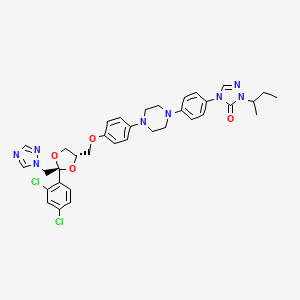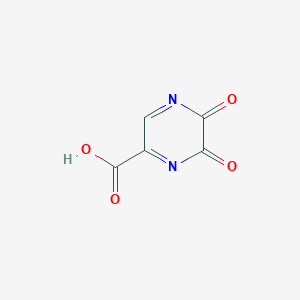
5,6-Dioxopyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dioxopyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrazine ring with two keto groups at positions 5 and 6, and a carboxylic acid group at position 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dioxopyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with oxidizing agents to introduce the keto groups at the desired positions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions: 5,6-Dioxopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5,6-dihydroxypyrazine-2-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituent introduced.
科学的研究の応用
5,6-Dioxopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which 5,6-dioxopyrazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The keto groups and carboxylic acid moiety allow it to participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and catalytic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Pyrazine-2-carboxylic acid: Lacks the keto groups at positions 5 and 6.
5,6-Dihydroxypyrazine-2-carboxylic acid: A reduced form with hydroxyl groups instead of keto groups.
Pyrrolopyrazine derivatives: Contain a fused pyrrole ring, exhibiting different biological activities.
Uniqueness: 5,6-Dioxopyrazine-2-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C5H2N2O4 |
|---|---|
分子量 |
154.08 g/mol |
IUPAC名 |
5,6-dioxopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,10,11) |
InChIキー |
PSGAFJILFDALEV-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)C(=O)N=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




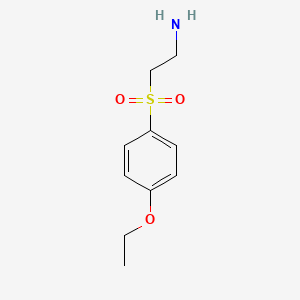

![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
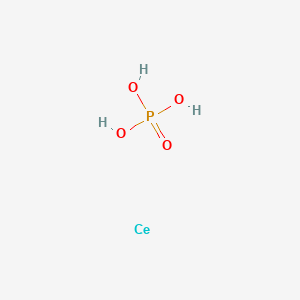
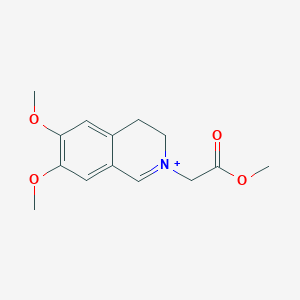
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
